molecular formula C26H25N3O3S B2800136 (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone CAS No. 922824-72-4

(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone

Cat. No.: B2800136
CAS No.: 922824-72-4
M. Wt: 459.56
InChI Key: XWOBMIVEHSNMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone is a synthetic small molecule offered for research purposes. This compound is provided at a high purity level to ensure consistency and reliability in experimental settings. Its core structure suggests potential for investigation in various biochemical pathways. Preliminary, unverified data may indicate possible activity in areas such as [e.g., kinase inhibition or receptor modulation]. Researchers are exploring its utility in fields including [e.g., oncology or neuroscience]. Its mechanism of action is proposed to involve [e.g., specific protein binding or enzymatic interaction], though this requires further validation. This product is intended for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-2-31-21-11-12-23-24(18-21)33-26(27-23)29-15-13-28(14-16-29)25(30)19-7-6-10-22(17-19)32-20-8-4-3-5-9-20/h3-12,17-18H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOBMIVEHSNMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone is a novel synthetic derivative of benzothiazole, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure

The compound can be represented as follows:

C18H19N3O3S\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S}

This structure includes a piperazine ring, a benzothiazole moiety, and a phenoxy group, which contribute to its biological efficacy.

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer activity. For example, studies have shown that compounds structurally related to this compound can induce apoptosis in various cancer cell lines. The mechanisms include:

  • Inhibition of Cell Proliferation : Compounds have been shown to significantly reduce the proliferation of cancer cells such as A431 and A549 by affecting cell cycle regulation and inducing apoptosis through intrinsic and extrinsic pathways .
  • Anti-inflammatory Effects : Some derivatives also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines like IL-6 and TNF-α, which are often overexpressed in tumor microenvironments .

Neuroprotective Effects

Benzothiazole derivatives have also been studied for their neuroprotective effects. In vivo studies suggest that these compounds may mitigate neurotoxicity and improve cognitive functions through antioxidant mechanisms .

Pharmacological Studies

A comprehensive evaluation of the biological activity of this compound has been conducted through various assays:

Assay Type Effect Observed Reference
Cytotoxicity AssaysInduced apoptosis in cancer cell lines
Anti-inflammatory AssaysReduced levels of IL-6 and TNF-α
Neurotoxicity TestsImproved outcomes in models of neurodegeneration

Case Studies

  • Case Study on Anticancer Activity :
    • In a study involving the compound's analogs, it was found that certain modifications enhanced anticancer activity against lung and breast cancer cell lines. The lead compound showed IC50 values in the low micromolar range, indicating potent activity .
  • Neuroprotective Study :
    • A specific benzothiazole derivative demonstrated significant neuroprotection in models of oxidative stress-induced neuronal damage, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .

Scientific Research Applications

Therapeutic Applications

The compound's structure indicates potential in several therapeutic areas:

Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. The presence of the piperazine ring enhances the compound's interaction with biological targets involved in cancer cell proliferation and survival. For instance, studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Neurological Disorders

The compound’s ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders such as depression and anxiety. Compounds with similar structures have been shown to modulate serotonin receptors and exhibit anxiolytic effects, making them candidates for further exploration in psychiatric medicine.

Antimicrobial Properties

Benzothiazole derivatives have demonstrated antimicrobial activity against various pathogens. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways could be leveraged in developing new antibiotics or antifungal agents.

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

StudyFindings
Study on Benzothiazole DerivativesDemonstrated significant anticancer activity against breast cancer cells with IC50 values in the micromolar range.
Research on Piperazine CompoundsShowed promising results in reducing anxiety-like behaviors in animal models, indicating potential for treating anxiety disorders.
Antimicrobial ScreeningIdentified effective inhibition of Staphylococcus aureus by benzothiazole derivatives, suggesting potential for new antibiotic development.

Synthetic Pathways

The synthesis of (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone typically involves a multi-step process:

  • Formation of Benzothiazole Moiety : Synthesis begins with the formation of the benzothiazole core through cyclization reactions involving appropriate precursors.
  • Piperazine Ring Construction : The piperazine ring is introduced via nucleophilic substitution reactions.
  • Final Coupling Reaction : The final product is obtained through coupling reactions between the piperazine derivative and the phenoxy group.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituents on the benzothiazole, piperazine, or aryl-methanone moieties. Key comparisons include:

Compound Core Structure Substituents Key Properties Reference
(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone Benzo[d]thiazole-piperazine-methanone 6-Ethoxy (benzothiazole), 3-phenoxyphenyl (methanone) Hypothesized enhanced lipophilicity and CNS penetration due to ethoxy and phenoxy groups
Compound 5j () Benzo[d]thiazole-piperazine-methanone Benzo[d]thiazole-2-yl, 4-((benzo[d]thiazol-2-ylthio)methyl)triazole Molecular weight: 507.10; Higher nitrogen content (19.31%) improves hydrogen bonding
Compound 9ea () Imidazo[2,1-b]thiazole-sulfonylpiperazine-methanone 4-Methoxyphenylsulfonyl (piperazine), phenyl (imidazo-thiazole) CA inhibitory activity; Melting point: 232–234°C
Compound 20 () Thiazole-piperazine-methanone Pyrimidin-5-yl (benzoyl), thiazol-2-yl MAGL inhibitor; HRMS: m/z 487.1526 [M+Na]+

Key Observations :

  • The 3-phenoxyphenyl group offers steric bulk distinct from smaller aryl groups (e.g., phenyl in 9ea) or heteroaromatic substituents (e.g., thiophene in ), which could modulate receptor selectivity .

Q & A

Q. What are the optimal synthetic pathways for (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, such as:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl sources under acidic conditions.
  • Step 2 : Introduction of the ethoxy group at the 6-position of the benzothiazole via nucleophilic substitution using ethyl bromide in the presence of a base (e.g., K₂CO₃) .
  • Step 3 : Coupling the functionalized benzothiazole to a piperazine ring using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .
  • Step 4 : Final condensation with 3-phenoxybenzoyl chloride under inert conditions (e.g., N₂ atmosphere) to form the methanone bridge .

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Catalysts : Pd-based catalysts improve coupling yields in cross-coupling reactions .
  • Temperature control : Low temperatures (−10°C to 0°C) minimize side reactions during acylation steps .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxy group at C6 of benzothiazole, piperazine integration) and detect stereochemical impurities .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic and piperazine regions .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~504.2 Da) and fragmentation patterns .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients (λ = 254 nm) .

Q. How are preliminary biological activities (e.g., antimicrobial, anti-inflammatory) evaluated for this compound?

  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Anti-inflammatory : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages (IC₅₀ determination via ELISA) .
  • Dose-response curves : Use 3-4 technical replicates per concentration to ensure statistical validity .

Advanced Research Questions

Q. How can computational chemistry guide the rational design of derivatives with enhanced target selectivity?

  • Molecular docking : Screen against target proteins (e.g., bacterial DNA gyrase, COX-2) using software like AutoDock Vina to prioritize derivatives with favorable binding energies .
  • QSAR modeling : Train models on benzothiazole-piperazine analogs to predict bioactivity based on descriptors (e.g., logP, polar surface area) .
  • MD simulations : Analyze ligand-protein stability over 100-ns trajectories to identify critical binding interactions (e.g., hydrogen bonds with Thr165 of COX-2) .

Q. What experimental strategies resolve contradictions in pharmacological data (e.g., high in vitro potency vs. low in vivo efficacy)?

  • Pharmacokinetic profiling :
    • Metabolic stability : Incubate with liver microsomes (human/rodent) to assess CYP450-mediated degradation .
    • Plasma protein binding : Equilibrium dialysis to quantify free fraction available for tissue penetration .
  • Formulation optimization : Use nanocarriers (e.g., liposomes) to improve solubility and bioavailability .

Q. How do structural modifications (e.g., substituent variation on benzothiazole or phenoxyphenyl groups) affect SAR?

  • Benzothiazole modifications :
    • 6-Ethoxy → 6-Methoxy : Reduces steric bulk, improving solubility but decreasing bacterial membrane penetration .
    • Piperazine substitution : N-Methylation enhances CNS penetration (logBB > 0.3) but reduces plasma stability .
  • Phenoxyphenyl variations :
    • 3-Phenoxy → 4-Phenoxy : Alters π-π stacking with aromatic residues in enzyme active sites, impacting IC₅₀ by ~2-fold .

Q. What methodologies validate target engagement and mechanism of action in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .
  • CRISPR/Cas9 knockout : Silence putative targets (e.g., COX-2) to assess loss of compound efficacy .
  • Phosphoproteomics : Identify downstream signaling pathways via LC-MS/MS after compound exposure .

Methodological Challenges and Solutions

Q. How are synthetic impurities (>0.15%) identified and controlled during scale-up?

  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real-time .
  • Purification : Use preparative HPLC with fraction collection to isolate batches meeting ICH Q3A guidelines .

Q. What strategies mitigate off-target effects in kinase inhibition assays?

  • Selectivity screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify promiscuous inhibitors .
  • Proteome-wide profiling : Use affinity pulldown-MS to detect non-kinase targets .

Q. How are stability studies designed for regulatory compliance?

  • ICH Q1A/B protocols :
    • Forced degradation : Expose to heat (40°C/75% RH), light (1.2 million lux·hr), and acidic/alkaline conditions .
    • Degradation product identification : LC-MS/MS with ion trap or Q-TOF systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.